5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, and a sulfonamide group at the 4 position of the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide typically involves the chlorination of 2,1,3-benzothiadiazole followed by sulfonamide formation. One common method involves the reaction of 2,1,3-benzothiadiazole with thionyl chloride in the presence of pyridine to introduce chlorine atoms at the 5 and 7 positions. The resulting dichlorinated product is then treated with a sulfonamide reagent under suitable conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. Additionally, the chlorine atoms and benzothiadiazole ring contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4,7-dibromo-2,1,3-benzothiadiazole: Similar in structure but with bromine atoms instead of chlorine.
5-chloro-2,1,3-benzothiadiazole-4-amine: Contains a single chlorine atom and an amine group.
2,1,3-benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains boronic acid ester groups instead of chlorine
Uniqueness
5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3Cl2N3O2S2 |
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Molecular Weight |
284.1 g/mol |
IUPAC Name |
5,7-dichloro-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C6H3Cl2N3O2S2/c7-2-1-3(8)6(15(9,12)13)5-4(2)10-14-11-5/h1H,(H2,9,12,13) |
InChI Key |
DFZHIGLFSWBHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Cl)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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